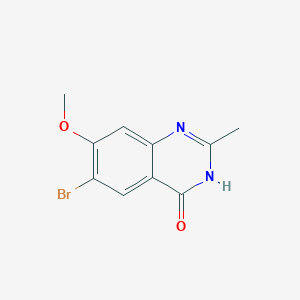

6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one

Description

6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is a quinazolinone derivative characterized by a bromine atom at position 6, a methoxy group at position 7, and a methyl group at position 2. The structural features of this compound—particularly the electron-withdrawing bromine, electron-donating methoxy group, and sterically compact methyl substituent—contribute to its unique physicochemical and biological properties .

Properties

IUPAC Name |

6-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-9(15-2)7(11)3-6(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDBTOMTQCSLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4(3H)-quinazolinone, bromine, and methanol.

Bromination: The bromination of 2-methyl-4(3H)-quinazolinone is carried out using bromine in an appropriate solvent, such as acetic acid, at a controlled temperature to introduce the bromine atom at the 6th position.

Methoxylation: The methoxylation step involves the reaction of the brominated intermediate with methanol in the presence of a base, such as sodium methoxide, to introduce the methoxy group at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.

Common Reagents and Conditions

Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., dimethylformamide) can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can be used for hydrolysis reactions.

Major Products

Substitution: Substituted quinazolinone derivatives with various functional groups.

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with different oxidation states.

Hydrolysis: Hydroxyl derivatives of the original compound.

Scientific Research Applications

6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one depends on its specific biological target. For example:

Anticancer Activity: The compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.

Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes in microorganisms.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate immune cell function.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The positions and types of substituents on the quinazolinone scaffold significantly influence reactivity and interactions. Key comparisons include:

Position 6 Substitution

- 6-Bromo vs. 6-Iodo/Chloro: Bromine’s moderate electronegativity and size balance electronic effects and steric demands. For instance, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one (synthesized via iodination) exhibits similar reactivity but lower stability due to iodine’s weaker C–I bond compared to C–Br .

- 6-Bromo vs. 6-Nitro : Nitro groups (e.g., in 6-nitro-7-tosylquinazolin-4(3H)-one) are stronger electron-withdrawing groups, enhancing electrophilicity but reducing metabolic stability .

Position 7 Substitution

- 7-Methoxy vs. 7-Chloro/Thioether: Methoxy groups donate electrons via resonance, improving solubility and hydrogen-bonding capacity. In contrast, 7-chloro derivatives (e.g., 7-chloro-6-methoxyquinazolin-4(3H)-one) exhibit higher lipophilicity but reduced solubility . Thioether derivatives, such as 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, introduce sulfur-based nucleophilicity, altering redox properties .

Position 2 Substitution

- 2-Methyl vs. 2-Aryl/Styryl : The methyl group minimizes steric hindrance compared to bulkier aryl (e.g., 6-bromo-2-(4-fluorophenyl) derivatives) or styryl groups (e.g., 6-bromo-2-styrylquinazolin-4(3H)-ones). Bulky substituents at position 2 can hinder molecular docking with biological targets but may enhance selectivity .

Physicochemical Properties

Melting points, solubility, and spectral data vary with substituents:

Key Observations :

- Methoxy groups enhance solubility (e.g., logP reduction) compared to halogens .

- Styryl substituents increase molecular weight and melting points due to extended conjugation .

Analgesic Activity

- This compound: Not directly tested in the evidence, but structurally similar 2-methyl-4(3H)-quinazolinones show higher analgesic activity than non-methylated analogs. Methoxy groups may synergize with bromine for receptor binding .

- 2-Phenyl-4(3H)-quinazolinone: Exhibits 30% higher activity than 2-methyl analogs in acetic acid-induced writhing tests, suggesting aryl groups improve target affinity .

Antimicrobial Activity

- 6-Bromo-3-(3-chloro-2-oxo-4-arylazetidin-1-yl)-2-methylquinazolin-4(3H)-one: Displays broad-spectrum antibacterial activity, with MIC values <10 µg/mL against S. aureus. The azetidinone moiety likely enhances membrane disruption .

- 6-Methoxy-triazole hybrids : Compounds like 6-methoxy-2-(4-trifluoromethylphenyl) derivatives show moderate antifungal activity (IC50 ~25 µM), attributed to triazole-mediated cytochrome P450 inhibition .

CNS Depressant Activity

- 3-[5-Substituted-1,3,4-thiadiazole-2-yl]-2-styrylquinazolin-4(3H)-ones : Demonstrate sedative effects in rodent models, linked to thiadiazole’s GABAergic modulation. The absence of such groups in the target compound suggests divergent pharmacological profiles .

Biological Activity

6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 269.09 g/mol. Its structure features a bromine atom at the 6-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinazolinone core, contributing to its unique chemical reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that compounds within the quinazolinone family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate considerable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | Bacillus subtilis | Significant |

| Staphylococcus aureus | Comparable to standards | |

| Pseudomonas aeruginosa | Moderate | |

| Candida albicans | Significant | |

| Aspergillus niger | Moderate |

Studies employing the cup-plate agar diffusion method have confirmed these findings, indicating that this compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. The compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival. For example, related quinazolinones have shown cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| A549 (Lung Cancer) | TBD | |

| HeLa (Cervical Cancer) | TBD |

Preliminary results suggest that modifications in the structure significantly affect the compound's cytotoxicity, indicating a promising avenue for further research in anticancer drug development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. Studies have utilized models such as carrageenan-induced paw edema in rats to evaluate anti-inflammatory activity.

Table 3: Anti-inflammatory Activity Evaluation

| Compound | Test Model | Inhibition (%) |

|---|---|---|

| This compound | Carrageenan-induced edema | TBD |

Results indicate that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines and modulation of immune cell functions, suggesting that this compound may be effective in managing inflammatory conditions .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The dual substitution pattern (bromine and methoxy groups) enhances its potential interactions with various biological targets, leading to improved therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 6-Bromo-7-methoxy-2-methylquinazolin-4(3H)-one?

The compound is typically synthesized via halogenation of a quinazolinone precursor. A common method involves bromination of 3-amino-2-methylquinazolin-4(3H)-one using bromine in acetic acid at room temperature, yielding 6-bromo derivatives (55% yield) . Subsequent methoxy group introduction may involve nucleophilic substitution or condensation with methoxy-containing aldehydes. For example, Schiff base formation with aromatic aldehydes in the presence of acetic acid is a validated approach to introduce substituents at the 7-position .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key characterization methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons in the quinazolinone core) .

- IR Spectroscopy : Peaks at ~1686 cm⁻¹ (C=O stretch) and ~3448 cm⁻¹ (NH stretching) confirm the quinazolinone backbone .

- Elemental Analysis : Validates bromine content (~31% calculated for C₉H₈N₃OBr) .

- Melting Point : Consistency with literature values (e.g., 196–265°C for brominated derivatives) .

Q. What in vitro assays are used to evaluate its biological activity?

- Anticholinesterase Activity : Measured via Ellman’s assay, monitoring acetylcholinesterase inhibition using 5,5'-dithiobis-2-nitrobenzoic acid (DTNB) .

- Antiamyloid Activity : Assessed by Congo red binding to β-amyloid aggregates, with spectrophotometric quantification .

- Antimicrobial Screening : Broth microdilution or agar diffusion methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in bromination?

Optimization strategies include:

- Solvent Choice : Acetic acid enhances bromine solubility and reactivity compared to polar aprotic solvents .

- Temperature Control : Prolonged reaction times at room temperature (e.g., overnight) favor regioselective bromination at the 6-position .

- Stoichiometry : Using a 1:1 molar ratio of bromine to quinazolinone precursor minimizes side reactions .

Yield improvements (up to 76%) are reported for derivatives via controlled condensation with aldehydes .

Q. What strategies enable functionalization at the 3-amino position for SAR studies?

- Schiff Base Formation : Condensation with aldehydes (e.g., 2-hydroxy-3,5-dichlorobenzaldehyde) introduces diverse substituents, confirmed by 1H NMR (e.g., δ 8.95 ppm for =CH in imine) .

- Hydrazine Derivatives : Refluxing with hydrazine hydrate introduces hydrazide groups, as in 6-bromo-2-(o-aminophenyl)-3-aminoquinazolin-4-one (75% yield) .

- Peptide Conjugation : Coupling with dipeptides (e.g., glycylglycine) enhances anticholinesterase activity .

Q. How should contradictory spectral or bioactivity data be resolved?

- Spectral Discrepancies : Cross-validate using complementary techniques (e.g., LC-MS for molecular weight confirmation if elemental analysis deviates) .

- Bioactivity Variability : Replicate assays under standardized conditions (pH, temperature) and use positive controls (e.g., donepezil for anticholinesterase studies) .

- Crystallographic Validation : Resolve structural ambiguities via X-ray diffraction, as demonstrated for brominated quinazolinone derivatives .

Q. What computational tools predict the compound’s pharmacokinetic or target-binding properties?

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. bromo groups) with bioactivity using descriptors like logP and polar surface area .

- Docking Simulations : Study interactions with acetylcholinesterase or β-amyloid using AutoDock Vina or Schrödinger Suite .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Q. How does the compound’s crystal structure influence its physicochemical properties?

Single-crystal X-ray studies reveal:

- Packing Arrangements : Hydrogen bonding (N–H···O) stabilizes the quinazolinone core, impacting solubility .

- Halogen Interactions : Bromine participates in C–Br···π contacts, affecting melting points and crystallinity .

- Tautomeric Preferences : The 4(3H)-one form dominates in the solid state, confirmed by carbonyl stretching in IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.